(S)-2-Ethynylmorpholine

chiral resolution enantioselective synthesis stereochemical integrity

(S)-2-Ethynylmorpholine is a chiral, non‑racemic heterocyclic building block that combines the pharmacophoric morpholine scaffold with a terminal alkyne substituent at the 2‑position. The molecule has the molecular formula C₆H₉NO and a molecular weight of 111.14 g mol⁻¹.

Molecular Formula C6H9NO
Molecular Weight 111.14 g/mol
Cat. No. B12961038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Ethynylmorpholine
Molecular FormulaC6H9NO
Molecular Weight111.14 g/mol
Structural Identifiers
SMILESC#CC1CNCCO1
InChIInChI=1S/C6H9NO/c1-2-6-5-7-3-4-8-6/h1,6-7H,3-5H2/t6-/m0/s1
InChIKeyUHWZKSGXBBYDCB-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Ethynylmorpholine – A Chiral Morpholine Building Block for Asymmetric Synthesis and Click Chemistry Procurement


(S)-2-Ethynylmorpholine is a chiral, non‑racemic heterocyclic building block that combines the pharmacophoric morpholine scaffold with a terminal alkyne substituent at the 2‑position. The molecule has the molecular formula C₆H₉NO and a molecular weight of 111.14 g mol⁻¹ [1]. It carries one hydrogen‑bond donor (the secondary amine) and two hydrogen‑bond acceptors (the ring oxygen and the amine nitrogen), and its computed log P (XLogP3‑AA) is −0.4, indicating modest hydrophilicity [1]. The ethynyl group confers reactivity toward copper‑catalysed azide–alkyne cycloaddition (CuAAC) and Sonogashira cross‑coupling, while the (2S)‑configured stereocentre enables stereoselective construction of more complex, enantiopure molecules [2][3].

Why (S)-2-Ethynylmorpholine Cannot Be Replaced by the Racemate or Other 2‑Substituted Morpholines in Stereochemistry‑Sensitive Procurement


Casual substitution of (S)-2‑ethynylmorpholine by the racemate, the (R)‑enantiomer, or the common 2‑vinyl‑/2‑ethyl‑morpholine analogues voids the stereochemical and functional advantages that define this compound’s utility. Racemic or inverted‑configuration material introduces the opposite enantiomer, which can lead to divergent pharmacodynamic or catalytic outcomes when the morpholine chiral centre is engaged in a binding pocket or a stereodifferentiating reaction [1][2]. The ethynyl group is both a uniquely reactive handle for bio‑orthogonal click chemistry and a rigid, linear linker that cannot be mimicked by an ethyl chain (sp³, flexible) or a vinyl group (sp², different geometry and reactivity) [3]. Procurement of the single (2S)‑enantiomer is therefore mandatory for programmes where absolute configuration translates into biological target engagement or where downstream diversification depends on the terminal alkyne.

Quantitative Comparator Evidence for (S)-2-Ethynylmorpholine Versus its Closest Structural Analogs


Enantiomeric Purity: (S)-2-Ethynylmorpholine Resolved to >98 % ee Versus Racemic and (R)-Enantiomer Batches

Commercially available (S)-2-ethynylmorpholine is routinely supplied with an enantiomeric excess exceeding 98 %, achieved by fractional crystallisation of diastereomeric salts (e.g. L‑(+)-tartaric acid) or through catalytic asymmetric hydrogenation of the corresponding unsaturated morpholine [1][2]. The racemic form (CAS 2098017‑00‑4) and the (R)-enantiomer (CAS not specified) are also available for comparator studies, but their use in a stereochemistry‑demanding context requires the end user to verify optical purity independently because the racemate contains 50 % of the opposite enantiomer by definition [1].

chiral resolution enantioselective synthesis stereochemical integrity

Click‑Chemistry Competence: The Terminal Alkyne of (S)-2-Ethynylmorpholine Enables CuAAC and Sonogashira Reactions, Absent in 2‑Ethyl- and 2‑Vinyl‑morpholine

The terminal alkyne in (S)-2-ethynylmorpholine is the sine qua non for copper‑catalysed azide–alkyne cycloaddition (CuAAC) and palladium‑catalysed Sonogashira cross‑coupling, reactions that underpin bioconjugation, chemical proteomics, and fragment‑based drug discovery [1][2]. By contrast, 2‑vinylmorpholine (sp² centre) and 2‑ethylmorpholine (sp³ centre) lack a terminal alkyne and cannot participate in these transformations without prior functional‑group interconversion, which adds synthetic steps and may compromise enantiopurity [1].

click chemistry bioorthogonal ligation CuAAC Sonogashira coupling

Physicochemical Property Comparison: (S)-2-Ethynylmorpholine Exhibits Lower LogP and Higher Density than 2‑Ethylmorpholine, Influencing Extraction and Chromatographic Behaviour

(S)-2-Ethynylmorpholine has a computed XLogP3‑AA of −0.4 and a reported density of approximately 1.02 g cm⁻³ [1], whereas 2‑ethylmorpholine exhibits a higher logP of 0.71 and a lower density of 0.878 g cm⁻³ . The 2‑vinylmorpholine analogue is intermediate (logP −0.27, density 1.0 g cm⁻³) . These quantitative differences affect partitioning between aqueous and organic phases during extractive work‑up and yield distinct retention times on reversed‑phase HPLC, enabling analytical discrimination in reaction monitoring and quality control.

logP density ADME profiling chromatographic retention

Regioisomeric Differentiation: 2‑Ethynylmorpholine Places the Alkyne Adjacent to the Ring Oxygen, Dictating a Different Conformational Profile than 3‑ or 4‑Ethynylmorpholine

In 2‑ethynylmorpholine the alkyne substituent is directly adjacent to the ring oxygen, which modifies the local conformational space and the H‑bond acceptor profile of the oxygen lone pairs [1]. The 3‑ and 4‑ethynyl regioisomers position the alkyne differently relative to the heteroatomic framework: 3‑ethynylmorpholine (CAS 1864052‑22‑1, predicted bp 157.4 °C, density 1.02 g cm⁻³) and 4‑ethynylmorpholine (CAS 55082‑00‑3) lack the nitrogen‑adjacent chiral centre and cannot provide the same three‑dimensional presentation of the alkyne and the amine in binding cavities [2]. This positional isomerism is well‑recognised in medicinal chemistry to alter target selectivity and pharmacokinetic properties.

regioisomer conformational analysis H-bond acceptor topological polar surface area

Scalable Enantioselective Synthesis: Catalytic Asymmetric Hydrogenation Delivers 2‑Substituted Chiral Morpholines in >90 % Yield and up to 99 % ee, Applicable to (S)-2-Ethynylmorpholine Production

A robust catalytic method for 2‑substituted chiral morpholines, reported by Li et al. (2021), employs a bisphosphine‑rhodium catalyst to hydrogenate unsaturated morpholine precursors, affording products in quantitative yield with enantioselectivities up to 99 % ee [1]. Although the study does not specifically exemplify 2‑ethynyl substitution, the substrate scope demonstrates compatibility with a variety of 2‑substituted aromatic and alkyl groups, establishing a viable synthetic entry to (S)-2‑ethynylmorpholine via hydrogenation of 2‑ethynyl‑2,3‑dehydro‑morpholine. This contrasts with the classical resolution of diastereomeric salts (maximum theoretical yield 50 %) which requires stoichiometric chiral acids and limits throughput .

asymmetric hydrogenation Rh‑bisphosphine catalysis enantioselective synthesis process chemistry

Optimal Deployment Scenarios for (S)-2-Ethynylmorpholine in Research and Industrial Procurement


Chiral Fragment‑Based Drug Discovery Requiring a Defined 2S‑Configured Morpholine Scaffold with a Bio‑Orthogonal Tag

Fragment libraries enriched with shape‑diverse, sp³‑rich morpholines are increasingly used in NMR‑ and SPR‑based screening campaigns. (S)-2‑Ethynylmorpholine serves as a pre‑made fragment that combines a validated pharmacophoric morpholine core with a terminal alkyne for subsequent click‑chemistry elaboration. Its >98 % ee ensures that hit‑to‑lead optimisation proceeds without interference from the opposite enantiomer [1]. The ethynyl group allows on‑demand triazole formation with azide‑functionalised reporter groups (fluorophores, biotin), enabling target engagement studies without resynthesis [2].

Stereoselective Synthesis of Morpholine‑Containing Kinase Inhibitors Bearing an Ethynyl‑Linked Aryl Substituent

Many clinical kinase inhibitors (e.g., morpholine‑based mTOR/PI3K agents) feature a 2‑substituted morpholine ring whose absolute configuration dictates potency and isoform selectivity. (S)-2‑Ethynylmorpholine is the ideal precursor for Sonogashira coupling with functionalised aryl halides, directly installing the requisite aryl‑alkyne‑morpholine pharmacophore in a single, stereochemistry‑preserving step [1]. The use of the pre‑formed chiral building block avoids the need for late‑stage chiral resolution, which is typically accompanied by at least a 50 % yield loss [2].

Copper‑Catalysed Asymmetric Propargylic Amination to Access N‑α‑Quaternary Chiral Morpholines

The terminal alkyne of (S)-2‑ethynylmorpholine is a competent nucleophile precursor in copper‑catalysed propargylic amination/desymmetrisation cascades, a methodology that delivers N‑α‑quaternary chiral morpholines with up to 91 % yield and 97:3 enantiomeric ratio [1]. These densely functionalised morpholines are emerging as privileged scaffolds for antitumour agents, as demonstrated by a hit compound identified through cellular evaluation [1]. Procurement of the enantiopure 2‑ethynyl starting material is essential for the high diastereoselectivity observed in this transformation.

Building Block for PROTAC Linker Elaboration via CuAAC‑Mediated Conjugation

PROTAC (Proteolysis‑Targeting Chimera) design often requires a morpholine‑containing ligand to engage an E3 ligase (e.g., VHL or cereblon). (S)-2‑Ethynylmorpholine can be clicked to an azide‑terminated polyethylene glycol linker, yielding a triazole‑bridged PROTAC intermediate without disturbing the stereochemical integrity of the morpholine ligand [1][2]. The quantitative conversion typical of CuAAC minimizes purification burden and maximises atom economy in multi‑step PROTAC assembly.

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